molecular formula C8H5ClIN B1360825 6-Chloro-4-iodo-1H-indole CAS No. 885520-46-7

6-Chloro-4-iodo-1H-indole

Cat. No.: B1360825
CAS No.: 885520-46-7
M. Wt: 277.49 g/mol
InChI Key: GSUXRWNNHLOZPI-UHFFFAOYSA-N
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Description

6-Chloro-4-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of chlorine and iodine atoms at the 6th and 4th positions of the indole ring, respectively. Indole derivatives are significant in various fields due to their biological and chemical properties. The indole ring system is a common structural motif in many natural products and pharmaceuticals, making compounds like this compound valuable for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes chlorination at the 6th position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst. This is followed by iodination at the 4th position using iodine or an iodine source like potassium iodide (KI) under oxidative conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of scalable and cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-iodo-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-4-iodo-1H-indole has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodo-1H-indole involves its interaction with biological targets. The halogen atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing various biochemical pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-4-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical properties and biological activities. This dual halogenation can enhance its reactivity in synthetic applications and its potential efficacy in biological systems .

Properties

IUPAC Name

6-chloro-4-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUXRWNNHLOZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646337
Record name 6-Chloro-4-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-46-7
Record name 6-Chloro-4-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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